4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
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Overview
Description
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a piperazine ring, which is further modified with a difluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.
Attachment of the Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for the treatment of neurodegenerative diseases.
Biological Research: The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells has been investigated, highlighting its anti-inflammatory properties.
Industrial Applications: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules, potentially useful in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: The compound has been shown to reduce the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Modulation of Inflammatory Pathways: It inhibits the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: Compounds with similar structures, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-inflammatory properties.
Difluorophenyl Derivatives: Other compounds containing the difluorophenyl group have shown antifungal and antibacterial activities.
Uniqueness
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C16H18F2N4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine |
InChI |
InChI=1S/C16H18F2N4/c1-12-9-19-11-20-16(12)22-4-2-21(3-5-22)10-13-6-14(17)8-15(18)7-13/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
YVRVWSLRWNFBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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